ethyl -b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl -b]pyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a carboxamide group attached to the second position of the pyridine ring The ethyl group is attached to the nitrogen atom of the pyridine ring, making it a unique derivative of pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-b]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of ethyl-b]pyridine-2-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl -b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various alkyl or aryl-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl -b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
ethyl -b]pyridine-2-carboxamide can be compared with other similar compounds such as:
Pyridine-2-carboxamide: Lacks the ethyl group, resulting in different chemical properties and biological activities.
Ethyl-pyridine-3-carboxamide: The carboxamide group is attached to the third position of the pyridine ring, leading to variations in reactivity and applications.
Pyridine-2-carboxylic acid: The carboxylic acid group provides different chemical reactivity compared to the carboxamide group.
The uniqueness of ethyl-b]pyridine-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C27H25ClN4O3S |
---|---|
Molekulargewicht |
521g/mol |
IUPAC-Name |
ethyl 2-(N-[2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate |
InChI |
InChI=1S/C27H25ClN4O3S/c1-3-35-25(34)17-31(22-7-5-4-6-8-22)24(33)18-36-27-30-29-26(20-11-13-21(28)14-12-20)32(27)23-15-9-19(2)10-16-23/h4-16H,3,17-18H2,1-2H3 |
InChI-Schlüssel |
STSGFAVAZQTPCS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.